Cyclopropanecarboxylic acid, 2-methylene-, methyl ester
Overview
Description
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.1265 . This compound is also known by other names such as 2-Methoxycarbonylmethylenecyclopropane and Methyl 2-methylene cyclopropanecarboxylate . It is characterized by a cyclopropane ring substituted with a methylene group and a methyl ester functional group.
Preparation Methods
The synthesis of cyclopropanecarboxylic acid, 2-methylene-, methyl ester can be achieved through various synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . Another approach involves the use of acid chlorides, where cyclopropanecarboxylic acid chloride reacts with methanol in the presence of a base like pyridine . Industrial production methods often utilize similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield cyclopropanecarboxylic acid and methanol.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include cyclopropanecarboxylic acid, alcohols, and substituted cyclopropane derivatives .
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 2-methylene-, methyl ester involves its interaction with molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems . The methylene group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester can be compared with similar compounds such as:
Cyclopropanecarboxylic acid, methyl ester: This compound lacks the methylene group, making it less reactive in certain chemical reactions.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: The presence of chlorine atoms in this compound significantly alters its chemical properties and reactivity compared to the methylene derivative.
The uniqueness of this compound lies in its methylene group, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
methyl 2-methylidenecyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(4)6(7)8-2/h5H,1,3H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSTHJQGWYGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337485 | |
Record name | Cyclopropanecarboxylic acid, 2-methylene-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88787-23-9 | |
Record name | Cyclopropanecarboxylic acid, 2-methylene-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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